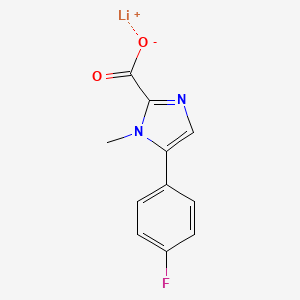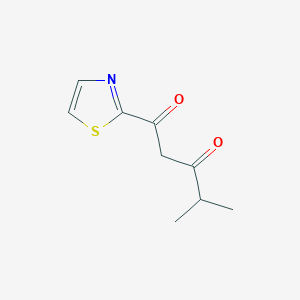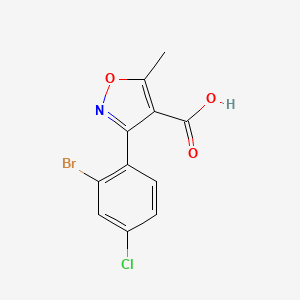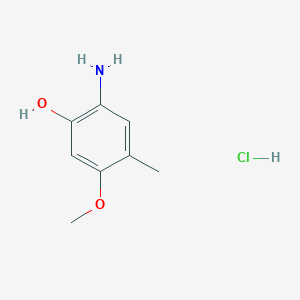![molecular formula C9H10ClF4NO B13475456 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This step often involves the reaction of a phenol derivative with a tetrafluoroethoxy halide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This step involves the reaction of the tetrafluoroethoxy-substituted benzaldehyde with an amine source, followed by reduction to form the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, catalytic hydrogenation, and other techniques to improve yield, purity, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a bromine atom instead of a methanamine group, leading to different reactivity and applications.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene:
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: This compound contains an aldehyde group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10ClF4NO |
|---|---|
Molekulargewicht |
259.63 g/mol |
IUPAC-Name |
[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H |
InChI-Schlüssel |
TWXYQEQXGYULLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)OC(C(F)F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)







![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)



